6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a quinazolin-8(7H)-one core fused with a 1,3-dioxolo group. Key functional modifications include:
- A 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methylthio group at position 4.
- A furan-2-ylmethyl substituent at position 5.
The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often enhancing ligand-receptor interactions in medicinal chemistry . The furan-2-ylmethyl substituent introduces an aromatic heterocycle that could modulate solubility and electronic properties.
Properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNDRIQNAIJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Structural Difference : The only variation is the substitution at position 7: methyl vs. furan-2-ylmethyl in the target compound.
- The furan-2-ylmethyl group introduces π-π stacking capabilities due to the aromatic furan ring, which may enhance interactions with aromatic residues in enzyme active sites .
- Hypothetical Pharmacokinetic Differences :
- The furan substitution may increase metabolic susceptibility (e.g., CYP450-mediated oxidation) compared to the methyl analog, affecting half-life.
Cephalosporin Derivatives with 1,3,4-Thiadiazole Moieties (e.g., compounds from )
- Structural Contrast: While unrelated in core structure (cephalosporin vs. quinazolinone), these compounds share sulfur-containing heterocycles (1,3,4-thiadiazole vs. 1,2,4-oxadiazole).
- Functional Comparison :
- Therapeutic Implications: The target quinazolinone derivative may prioritize enzyme inhibition (e.g., kinases) over antimicrobial action.
Key Data Table: Structural and Hypothetical Properties
<sup>a</sup> LogP estimated via fragment-based methods (e.g., Crippen’s method).
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of complex quinazolinone derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized using heterocyclic coupling reactions, such as the condensation of oxadiazole-thiol intermediates with halogenated quinazolinone precursors under reflux conditions . Optimization strategies include:
- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 medium can enhance reaction efficiency .
- Temperature control : Maintaining 70–80°C improves regioselectivity and reduces side products .
- Microwave-assisted synthesis : Reduces reaction time and improves purity compared to conventional heating .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Structural validation requires complementary techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=N at ~1635 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm, chlorophenyl aromatic signals) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. antimicrobial effects) may arise from:
- Purity variations : Validate compound purity via HPLC or TLC before assays .
- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme kinetics) .
- Orthogonal validation : Use computational docking (e.g., AutoDock Vina) to correlate observed activities with binding affinities .
Advanced: What computational strategies predict the pharmacokinetic properties of this compound?
Tools like SwissADME assess:
- Lipophilicity (LogP) : Predicts membrane permeability (e.g., compared to reference drugs like celecoxib) .
- Solubility : Calculates aqueous solubility using the ESOL model .
- Drug-likeness : Evaluates compliance with Lipinski’s rules and bioavailability radar .
Basic: How can solubility challenges be addressed during in vitro testing?
- Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2) under varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors .
- Molecular dynamics simulations : Model binding stability in protein active sites over 100-ns trajectories .
Basic: What are the key structural features influencing this compound’s reactivity?
- Electron-withdrawing groups : The 3-chlorophenyl moiety enhances electrophilicity, facilitating nucleophilic substitution .
- Thioether linkage : The -S-CH₂- bridge increases metabolic stability compared to ether analogs .
- Furan methyl group : Modulates steric hindrance, affecting binding to hydrophobic pockets .
Advanced: How does this compound compare to analogs with triazole or thiazole cores?
- Activity profiles : Thiazolo-triazole derivatives often show stronger antimicrobial activity, while quinazolinones excel in kinase inhibition .
- Synthetic complexity : Quinazolinone-oxadiazole hybrids require more steps (e.g., 5–6 steps) vs. triazole derivatives (3–4 steps) .
- Thermodynamic stability : Quinazolinone cores exhibit higher melting points (~250–300°C) due to fused aromatic systems .
Advanced: What strategies optimize selectivity for multi-target drug design?
- Fragment-based design : Incorporate modular substituents (e.g., variable aryl groups) to tune affinity across targets .
- Proteome-wide screening : Use affinity chromatography to identify off-target interactions .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., furan vs. thiophene) and measure activity shifts .
Basic: How should researchers handle stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
- Light sensitivity : Use amber vials and conduct stability assays under UV/visible light exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
